molecular formula C25H25N3O2S B3300347 2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901233-78-1

2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B3300347
CAS No.: 901233-78-1
M. Wt: 431.6 g/mol
InChI Key: OGRJLTANAUHQSN-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole derivative featuring a sulfanyl (S–) bridge connecting the imidazole core to an acetamide moiety. The imidazole ring is substituted at positions 2 and 5 with 4-ethylphenyl and 4-methylphenyl groups, respectively. The acetamide group is further functionalized with a furan-2-ylmethyl substituent. The sulfanyl group and aromatic substituents may enhance binding affinity to biological targets through hydrophobic interactions and hydrogen bonding .

Properties

IUPAC Name

2-[[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-3-18-8-12-20(13-9-18)24-27-23(19-10-6-17(2)7-11-19)25(28-24)31-16-22(29)26-15-21-5-4-14-30-21/h4-14H,3,15-16H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRJLTANAUHQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the phenyl groups through electrophilic aromatic substitution reactions. The sulfanyl group is then introduced via a thiolation reaction, and finally, the furan moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and furan groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues with Imidazole/Triazole Cores

The compound shares structural motifs with several bioactive molecules:

Compound Name / Structure Key Substituents Biological Activity/Notes Reference
Target Compound 4-Ethylphenyl, 4-methylphenyl, sulfanyl, furan-2-ylmethyl Hypothesized kinase inhibition based on structural analogy to p38 MAP kinase inhibitors
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (22a) 3-Chlorophenyl, 4-methylphenyl, morpholinylmethyl Yield: 72%; triazole-thione core with antimicrobial potential
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate 4-Fluorophenyl, methylsulfinyl, pyridyl p38 MAP kinase inhibitor; sulfinyl group enhances hydrogen bonding in crystal lattice
Cyazofamid 4-Chloro, 2-cyano, N,N-dimethyl, 4-methylphenyl Agricultural fungicide; sulfonamide group replaces sulfanyl

Key Observations :

  • Sulfur Functionalization : The sulfanyl group in the target compound differs from sulfinyl (as in ) and sulfonamide (as in cyazofamid). Sulfinyl groups participate in hydrogen bonding (e.g., O15⋯H24 distance: 2.08 Å in ), whereas sulfanyl groups may offer greater metabolic stability .
  • Heterocyclic Appendages : The furan-2-ylmethyl group distinguishes the target compound from pyridyl or morpholinylmethyl derivatives. Furan rings are associated with anti-exudative activity in related triazole-acetamides .

Biological Activity

The compound 2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. It features an imidazole ring, phenyl groups, and a furan moiety, which contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

ComponentDescription
Imidazole Ring A five-membered aromatic ring containing two nitrogen atoms, known for its biological significance.
Phenyl Groups Two phenyl rings that enhance lipophilicity and potentially increase binding affinity to biological targets.
Furan Moiety A five-membered heterocyclic compound contributing to the overall reactivity and interaction with biomolecules.
Sulfanyl Group Introduces potential for redox reactions and interactions with thiol-containing proteins.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The imidazole ring may interact with active sites of enzymes, modulating their activity.
  • Receptor Binding : The compound could bind to specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The sulfanyl group may contribute to antioxidant properties by scavenging free radicals.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that imidazole derivatives can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study

A study evaluated the cytotoxic effects of related imidazole compounds on human cancer cell lines, revealing IC50 values in the low micromolar range (e.g., IC50 = 1.61 µg/mL for a closely related compound) . This suggests that this compound may possess similar efficacy.

Antimicrobial Activity

The potential antimicrobial properties of this compound are also noteworthy. Compounds containing imidazole and phenyl moieties have been reported to exhibit antibacterial effects against various strains of bacteria.

Research Findings

In a comparative study, several imidazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for similar applications .

Neuroprotective Effects

Emerging data suggest that imidazole derivatives may have neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown.

Experimental Evidence

In vitro studies have shown that certain imidazole compounds inhibit AChE activity effectively, which could lead to therapeutic strategies for neurodegenerative diseases like Alzheimer's .

Summary of Biological Activities

Activity TypePotential EffectsReferences
Anticancer Induces apoptosis; inhibits tumor growth ,
Antimicrobial Effective against various bacterial strains
Neuroprotective Inhibits acetylcholinesterase; potential in neurodegeneration

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Answer:
The synthesis involves multi-step reactions, typically starting with imidazole ring formation followed by sulfanyl-acetamide coupling. Key steps include:

  • Imidazole Cyclization : Precursors like 4-ethylphenyl and 4-methylphenyl derivatives undergo cyclization under acidic/basic conditions (e.g., HCl or KOH) at 60–80°C .
  • Sulfanyl-Acetamide Coupling : Thiolation using reagents like thiourea or Lawesson’s reagent, followed by coupling with furan-2-ylmethylamine under nitrogen atmosphere to prevent oxidation .
  • Critical Parameters :
    • Temperature : Elevated temperatures (70–90°C) improve cyclization but require reflux setups to avoid side reactions.
    • pH Control : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates during coupling .
  • Monitoring : Use HPLC or TLC to track reaction progress, with quenching in ice-water to isolate products .

Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

TechniquePurposeExample Parameters
1H/13C NMR Assign proton/carbon environments (e.g., imidazole C-H, furan O-C)DMSO-d6 solvent, 400–600 MHz
Mass Spectrometry Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patternsESI or MALDI-TOF
X-Ray Crystallography Resolve 3D structure (e.g., sulfanyl-acetamide bond angles)SHELXL refinement
IR Spectroscopy Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹)KBr pellet method

Basic: How is the compound’s preliminary biological activity assessed in vitro?

Answer:
Standard assays include:

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
    Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced: What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?

Answer:
Challenges include:

  • Disorder in Flexible Groups : The furan-2-ylmethyl moiety may exhibit positional disorder. Mitigate by collecting high-resolution data (≤1.0 Å) and refining with SHELXL’s PART instructions .
  • Twinned Crystals : Use PLATON’s TWINLAW to identify twin laws and refine with HKLF5 .
  • Thermal Motion : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms with HFIX .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., fixed incubation times, serum-free media) .
  • Structural Isomerism : Verify stereochemistry via NOESY NMR or circular dichroism .
  • Impurity Interference : Re-purity batches using preparative HPLC (C18 column, acetonitrile/water gradient) .
    Case Study : A 2025 study found conflicting IC50 values (10 vs. 25 µM) due to residual DMSO; re-testing in DMSO-free buffer resolved discrepancies .

Advanced: What computational strategies optimize structure-activity relationships (SAR) for target binding?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site). Parameters: Grid size 60×60×60 Å, exhaustiveness=20 .
  • QSAR Modeling : Develop regression models with descriptors like LogP, polar surface area, and H-bond donors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Advanced: How does the compound’s stability under varying pH/temperature conditions impact experimental design?

Answer:

  • pH Stability : Degrades at pH <3 (imidazole protonation) or >10 (sulfanyl group oxidation). Use buffered solutions (pH 5–8) for biological assays .
  • Thermal Stability : Decomposes above 120°C. Store at −20°C in amber vials to prevent light-induced radical formation .
  • Hygroscopicity : The acetamide group absorbs moisture; store under argon with molecular sieves .

Advanced: What scaling considerations are critical for multi-gram synthesis?

Answer:

  • Solvent Volume : Maintain a 10:1 solvent-to-reactant ratio to ensure homogeneity.
  • Exothermic Reactions : Use jacketed reactors with chilled water (5°C) during thiolation .
  • Purification : Replace column chromatography with centrifugal partition chromatography for higher throughput .

Advanced: How are spectral data contradictions (e.g., unexpected NMR shifts) investigated?

Answer:

  • Dynamic Effects : Variable-temperature NMR (25–60°C) to detect conformational exchange .
  • Residual Solvent Peaks : Compare with deuterated solvent libraries (e.g., DMSO-d6 vs. CDCl3) .
  • Stereochemical Anomalies : Use Mosher’s method or chiral HPLC to confirm enantiopurity .

Advanced: What strategies improve selectivity in derivatization without compromising bioactivity?

Answer:

  • Position-Specific Modifications : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF3) to enhance target affinity .
  • Prodrug Design : Introduce ester moieties at the acetamide group for controlled release .
  • Fragment-Based Screening : Identify minimal pharmacophores via SPR binding assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Reactant of Route 2
2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

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